Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol . This compound is known for its unique structural features, which include a dimethylamino group, a phenylthio group, and a phenylmethyl ester group. It is primarily used in research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester involves multiple steps. One common method includes the reaction of a suitable carbamate precursor with a phenylthio-substituted intermediate under controlled conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a phenylmethyl group.
Uniqueness
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester is unique due to its combination of a dimethylamino group, a phenylthio group, and a phenylmethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
benzyl N-[4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24) |
InChI Key |
ZEGCMFVLMOXSFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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